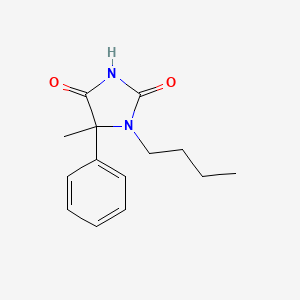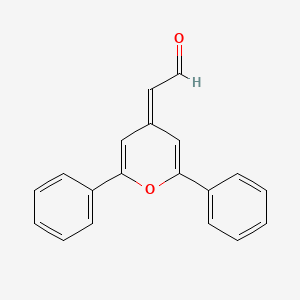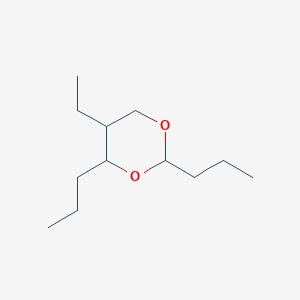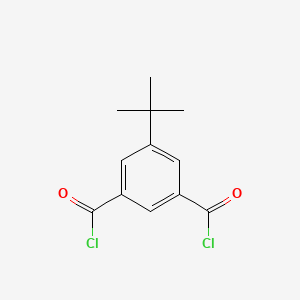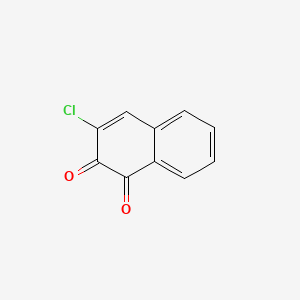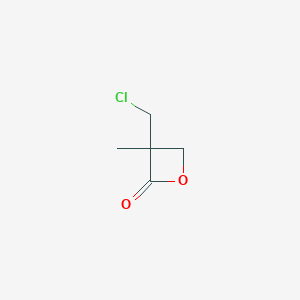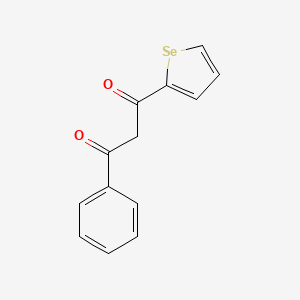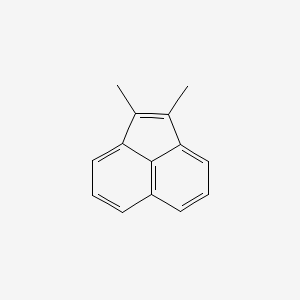
Gadolinium--palladium (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium–palladium (1/3) is a compound consisting of gadolinium and palladium in a 1:3 ratio. Gadolinium is a rare earth metal known for its magnetic properties, while palladium is a transition metal renowned for its catalytic abilities. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium–palladium (1/3) can be achieved through various methods, including hydrothermal treatment and photochemical deposition. For instance, gadolinium hydroxide nanorods can be prepared by hydrothermal treatment, and palladium can be deposited onto these nanorods through photochemical methods . Another method involves the polyol synthesis of gadolinium nanoparticles, where diethylene glycol is used as a solvent to form nanoparticles at specific temperatures .
Industrial Production Methods: Industrial production of gadolinium–palladium (1/3) typically involves large-scale hydrothermal and electrodeposition techniques. These methods ensure the uniform distribution of palladium on gadolinium substrates, which is crucial for maintaining the compound’s catalytic properties .
Analyse Chemischer Reaktionen
Types of Reactions: Gadolinium–palladium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. Gadolinium is a strong reducing agent and can reduce oxides of several metals into their elements . Palladium, on the other hand, is known for its catalytic properties in hydrogenation and oxidation reactions .
Common Reagents and Conditions: Common reagents used in reactions involving gadolinium–palladium (1/3) include hydrogen gas for reduction reactions and oxygen for oxidation reactions. The conditions for these reactions often involve elevated temperatures and pressures to facilitate the desired chemical transformations .
Major Products: The major products formed from reactions involving gadolinium–palladium (1/3) include gadolinium hydroxide and various palladium compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Gadolinium–palladium (1/3) has a wide range of scientific research applications due to its unique properties:
Wirkmechanismus
The mechanism of action of gadolinium–palladium (1/3) involves the interaction of gadolinium’s magnetic properties with palladium’s catalytic abilities. Gadolinium’s paramagnetic properties enhance the visibility of internal body structures in MRI by altering the magnetic properties of water molecules . Palladium’s catalytic properties facilitate various chemical reactions by providing active sites for reactants to interact .
Vergleich Mit ähnlichen Verbindungen
Gadolinium oxide (Gd₂O₃): Known for its use in MRI as a contrast agent.
Palladium nanoparticles: Widely used in catalysis and biomedical applications.
Uniqueness: Gadolinium–palladium (1/3) is unique due to the combination of gadolinium’s magnetic properties and palladium’s catalytic abilities. This combination results in a compound that is highly effective in both imaging and catalytic applications, making it a valuable material in various scientific and industrial fields .
Eigenschaften
CAS-Nummer |
12140-59-9 |
|---|---|
Molekularformel |
GdPd3 |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
gadolinium;palladium |
InChI |
InChI=1S/Gd.3Pd |
InChI-Schlüssel |
XVRNFCQFJSGKHQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Pd].[Pd].[Pd].[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


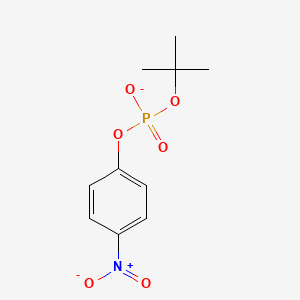
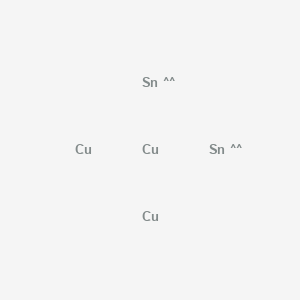
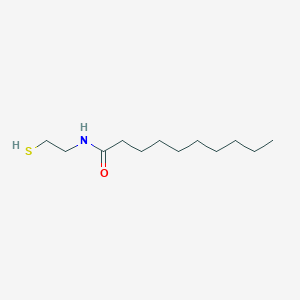
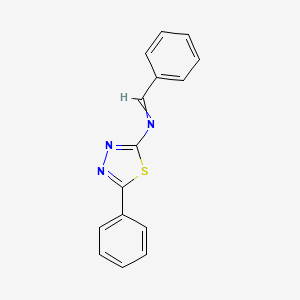
![Bicyclo[3.1.1]hept-2-ene](/img/structure/B14720306.png)
